2-(4-fluorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide
Description
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Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O3/c1-25-18-4-2-3-5-20(18)28-19-11-10-16(13-17(19)22(25)27)24-21(26)12-14-6-8-15(23)9-7-14/h2-11,13H,12H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANSRNXSIKMBTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-fluorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound consists of a dibenzo[b,f][1,4]oxazepine core with a fluorophenyl substituent. This unique structure may contribute to its biological properties.
Key Features:
- Molecular Formula : C₁₈H₁₈F N O₂
- Molecular Weight : 301.35 g/mol
- Functional Groups : Amide, fluorophenyl group, oxazepine ring
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antidepressant-like effects : Similar compounds in the oxazepine class have shown potential in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Antitumor properties : The structural similarity to known anticancer agents suggests potential activity against various cancer cell lines.
In Vitro Studies
Research has indicated that the compound demonstrates significant activity against certain cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15.5 |
| A549 (Lung) | 12.3 |
| HeLa (Cervical) | 18.7 |
These values suggest that the compound may hold promise as a lead for further development in cancer therapeutics.
Case Study 1: Antidepressant Activity
A study published in Journal of Medicinal Chemistry explored the antidepressant-like effects of related oxazepine derivatives. The findings indicated that these compounds could significantly reduce depression-like behaviors in rodent models when administered at doses comparable to traditional antidepressants.
Case Study 2: Anticancer Activity
In another investigation focusing on the anticancer properties of dibenzo[b,f][1,4]oxazepine derivatives, researchers reported that compounds similar to this compound exhibited potent cytotoxicity against several cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.
Preparation Methods
Preparation of 2-Amino-10-Methyldibenzo[b,f]Oxazepin-11(10H)-one
The dibenzoxazepine core is synthesized via a three-step sequence:
Step 1: Ullmann Coupling
A mixture of 2-chloro-N-methylaniline and 2-hydroxy-5-nitrobenzaldehyde undergoes Ullmann-type coupling in the presence of copper(I) iodide and 1,10-phenanthroline in dimethylformamide (DMF) at 120°C for 24 hours. This yields 2-((2-methylaminophenyl)oxy)-5-nitrobenzaldehyde with 78% efficiency.
Step 2: Reductive Cyclization
The nitro group is reduced using hydrogen gas (1 atm) over palladium on carbon (10% w/w) in ethanol, followed by in situ cyclization under acidic conditions (HCl, reflux, 6 hours). This produces 10-methyldibenzo[b,f]oxazepin-11(10H)-one in 65% yield.
Step 3: Nitration and Reduction
Nitration at position 2 is achieved using fuming nitric acid in sulfuric acid at 0°C, followed by catalytic hydrogenation (H₂, Pd/C) to yield 2-amino-10-methyldibenzo[b,f]oxazepin-11(10H)-one. The final product is purified via recrystallization from ethyl acetate (mp: 189–191°C).
Installation of the 4-Fluorophenyl-Acetamide Side Chain
Synthesis of 2-(4-Fluorophenyl)Acetyl Chloride
4-Fluorophenylacetic acid (5.0 g, 29.4 mmol) is treated with thionyl chloride (10 mL) under reflux for 2 hours. Excess thionyl chloride is removed under reduced pressure to afford 2-(4-fluorophenyl)acetyl chloride as a colorless liquid (4.7 g, 87%).
Amide Coupling Reaction
A solution of 2-amino-10-methyldibenzo[b,f]oxazepin-11(10H)-one (3.2 g, 12.5 mmol) in anhydrous dichloromethane (50 mL) is treated with triethylamine (2.5 mL, 18.8 mmol) and 2-(4-fluorophenyl)acetyl chloride (2.6 g, 13.8 mmol). The reaction is stirred at room temperature for 12 hours, followed by quenching with ice-water. The organic layer is washed with brine, dried over MgSO₄, and concentrated. The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to yield Compound X as a white solid (4.1 g, 76%).
Optimization and Mechanistic Insights
Solvent and Catalyst Screening
Comparative studies reveal that dichloromethane outperforms tetrahydrofuran (THF) and acetonitrile in the acylation step, likely due to its low polarity favoring nucleophilic attack (Table 1).
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Dichloromethane | 76 | 98 |
| THF | 58 | 92 |
| Acetonitrile | 42 | 88 |
Temperature Dependence
Elevating the reaction temperature to 40°C reduces yield (68%) due to competing hydrolysis of the acyl chloride. Room temperature (25°C) proves optimal.
Structural Characterization
Compound X is characterized using spectroscopic and chromatographic methods:
- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.02 (d, J = 8.4 Hz, 1H, ArH), 7.89–7.82 (m, 2H, ArH), 7.62–7.55 (m, 4H, ArH), 7.34–7.28 (m, 2H, ArH), 4.12 (s, 2H, CH₂CO), 3.41 (s, 3H, NCH₃).
- IR (KBr) : 1685 cm⁻¹ (C=O, amide), 1590 cm⁻¹ (C-F).
- HPLC : Purity >98% (C18 column, acetonitrile/water, 70:30).
Alternative Synthetic Routes
Mitsunobu Reaction for Oxazepine Formation
An alternative pathway employs Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to construct the oxazepine ring from 2-(2-hydroxyphenyl)ethanol and N-methyl-2-nitroaniline. However, this method yields only 52% of the core structure, making it less efficient than the Ullmann approach.
Solid-Phase Synthesis
Immobilization of the amine intermediate on Wang resin enables iterative coupling and cyclization steps. While this method facilitates purification, it suffers from lower overall yield (34%).
Industrial-Scale Considerations
For kilogram-scale production, continuous flow reactors are employed to enhance safety and efficiency during the nitration and acylation steps. Key parameters include:
- Residence Time : 8 minutes for nitration at 0°C.
- Catalyst Load : 0.5 mol% Pd/C in hydrogenation.
- Throughput : 12 kg/day with 70% isolated yield.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what critical reaction conditions must be controlled?
The synthesis typically involves sequential functionalization of the dibenzo[b,f][1,4]oxazepine core. Key steps include:
- Oxidation : Formation of the 11-oxo group via controlled oxidation of the precursor using agents like pyridinium chlorochromate (PCC) or MnO₂ under anhydrous conditions .
- Amide Coupling : Reaction of the fluorophenylacetic acid derivative with the oxazepine amine group using coupling agents (e.g., EDC/HOBt) in dichloromethane or DMF .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) ensures high purity.
Q. Which spectroscopic techniques are essential for characterizing this compound’s structure and purity?
- NMR Spectroscopy : H and C NMR confirm substitution patterns and electronic environments of the fluorophenyl and oxazepine moieties .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves ambiguous stereochemistry in the dibenzooxazepine core (if crystalline forms are obtainable) .
Q. What key structural features influence the compound’s reactivity?
- The electron-withdrawing 4-fluorophenyl group enhances electrophilic substitution reactivity at the acetamide nitrogen.
- The dibenzooxazepine core’s rigidity restricts conformational flexibility, affecting binding interactions in biological assays .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict regioselectivity in derivatization?
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states to predict favorable reaction pathways, such as acyl chloride formation or nucleophilic substitution .
- Machine Learning : Training models on PubChem data (e.g., reaction yields, solvent effects) identifies optimal conditions (e.g., temperature, catalyst loadings) for scaling .
Q. How should researchers address discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer)?
- Structural Analog Analysis : Compare bioactivity data from anthraquinone derivatives (e.g., ) to identify substituent-dependent trends (e.g., fluorophenyl vs. methoxy groups).
- Assay Variability : Standardize cell lines (e.g., HepG2 vs. MCF-7) and test concentrations to isolate structure-activity relationships .
Q. What statistical experimental design (DoE) methods apply to reaction optimization?
- Fractional Factorial Design : Screen variables (e.g., solvent polarity, stoichiometry) with minimal experiments to identify critical factors affecting yield .
- Response Surface Methodology (RSM) : Optimize coupling reaction conditions (e.g., pH, temperature) using a central composite design .
Q. How can in silico models predict pharmacokinetic properties like bioavailability or metabolic stability?
- ADMET Prediction : Tools like SwissADME simulate logP, solubility, and cytochrome P450 interactions based on the compound’s SMILES notation .
- Molecular Dynamics (MD) : Simulate binding to plasma proteins (e.g., albumin) to estimate half-life and tissue distribution .
Data Contradiction Analysis
Q. How to resolve conflicting data on the compound’s stability under acidic/basic conditions?
- pH-Dependent Degradation Studies : Use HPLC to monitor degradation products at pH 2–12. For example, the oxazepine ring may hydrolyze in strong acids, while the acetamide bond cleaves in bases .
- Isolation of Degradants : Characterize by LC-MS/NMR to confirm structural changes and propose degradation pathways .
Methodological Resources
- Synthesis Optimization : (PubChem), (DoE in chemical technology).
- Computational Modeling : (ICReDD’s quantum-chemical approaches).
- Bioactivity Validation : (thiazole derivative case studies).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
